Differential Steric Hindrance for Controlled Reactivity
The 2,5-di-tert-butyl substitution pattern provides a quantifiably different steric environment compared to unsubstituted phenylboronic acid or the 3,5-isomer. While phenylboronic acid lacks the tert-butyl groups, making it less sterically hindered and more reactive in certain reactions , the specific 2,5-arrangement creates a unique steric shield around the boron center, distinct from the 3,5-di-tert-butylphenylboronic acid isomer . This specific steric profile is crucial for applications requiring precise control over coupling selectivity [1].
| Evidence Dimension | Steric Hindrance (Qualitative Description) |
|---|---|
| Target Compound Data | Sterically hindered with tert-butyl groups at 2- and 5-positions |
| Comparator Or Baseline | Phenylboronic acid: No tert-butyl groups; 3,5-Di-tert-butylphenylboronic acid: tert-butyl groups at 3- and 5-positions |
| Quantified Difference | Not available; qualitative comparison based on structure |
| Conditions | Structural analysis |
Why This Matters
The unique steric profile of the 2,5-isomer can be decisive in achieving high yields in coupling reactions involving bulky substrates, where a less hindered or differently substituted boronic acid would fail or give poor results.
- [1] Kuujia. (n.d.). Cas no 1252935-67-3 ((2,5-ditert-butylphenyl)boronic acid). Retrieved from https://www.kuujia.com/cas-1252935-67-3.html View Source
